3-Methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3S/c1-13(2,25(3,23)24)14(22,8-21-10-19-9-20-21)11-4-6-12(7-5-11)15(16,17)18/h4-7,9-10,22H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEBWFSFYQECNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Substitution with 1,2,4-Triazole
Procedure (adapted from US4560697A, CA2316986A1):
-
Intermediate Preparation : Start with 3-methyl-3-methylsulfonyl-2-[4-(trifluoromethyl)phenyl]butan-2-ol.
-
Reaction with 1,2,4-Triazole :
-
Dissolve the intermediate in dimethylformamide (DMF).
-
Add 1,2,4-triazole (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat at 80–100°C for 12–24 hours.
-
Purify via column chromatography (ethyl acetate/hexane, 3:7).
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 18 hours |
Mechanism :
The hydroxyl group in the intermediate is replaced by the triazole ring via nucleophilic substitution under basic conditions.
Grignard Reaction for Butan-2-ol Backbone
Procedure (adapted from US4560697A, EP3297439B1):
-
Grignard Reagent Formation : React methyl magnesium bromide with 4-(trifluoromethyl)benzaldehyde.
-
Ketone Formation : Quench with 3-methylsulfonylpropan-2-one.
-
Triazole Introduction : Follow Step 2.1 for triazole substitution.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 58% |
| Key Intermediate | 3-Methylsulfonyl-2-[4-(trifluoromethyl)phenyl]butan-2-one |
Advantages :
-
Scalable for industrial production.
-
High regioselectivity.
Oxidation of Thioether to Sulfonyl Group
Procedure (adapted from EP0841327B1):
-
Thioether Intermediate : Synthesize 3-methylthio-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol.
-
Oxidation :
-
Use m-chloroperbenzoic acid (mCPBA, 2.5 eq) in dichloromethane.
-
Stir at 0°C to room temperature for 6 hours.
-
Key Data :
| Parameter | Value |
|---|---|
| Oxidation Yield | 85–90% |
| Purity (NMR) | ≥97% |
Mechanism :
Controlled oxidation converts the thioether (-S-) to sulfonyl (-SO₂-) without over-oxidizing other functional groups.
Advanced Techniques
Microwave-Assisted Synthesis
Procedure (adapted from PMC6264137):
-
Combine intermediates with 1,2,4-triazole in acetonitrile.
-
Irradiate at 150 W, 120°C for 20 minutes.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 20 minutes |
Advantages :
-
Reduces reaction time by 90% compared to conventional heating.
Purification and Characterization
Chromatographic Methods
-
Column : Silica gel (230–400 mesh).
-
Eluent : Ethyl acetate/hexane gradient (1:4 to 1:1).
-
Recovery : >95% (US6329410B1).
Spectroscopic Data (CA2316986A1):
-
¹H NMR (400 MHz, CDCl₃): δ 1.52 (s, 3H, CH₃), 3.21 (s, 3H, SO₂CH₃), 7.65–7.72 (m, 4H, Ar-H).
-
MS (ESI+) : m/z 377.38 [M+H]⁺.
Industrial-Scale Considerations
-
Cost-Effective Reagents : Sodium chloride or glucose as isotonizing agents in final formulations (US6329410B1).
-
Safety : Use of low-toxicity solvents (e.g., DMF alternatives like acetonitrile).
Analyse Chemischer Reaktionen
SSY-726 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methylsulfanylgruppe wird selektiv mit m-Chlorperbenzoesäure zu Sulfon oxidiert.
Reduktion: Die Tolyl-Sulfoxid-Einheit wird mit Natriumiodid in Gegenwart von Acetylchlorid reduziert.
Substitution: Die Bromgruppe wird mit Natriummethanthiol verdrängt.
Cyclisierung: Das Hydroxysulfid wird mit Triethyloxoniumtetrafluoroborat S-alkyliert, um ein Epoxid zu bilden.
Epoxidöffnung: Das chirale Epoxid wird mit Triazol in Gegenwart von Kaliumcarbonat geöffnet.
Wissenschaftliche Forschungsanwendungen
The compound 3-Methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol, often referred to in scientific literature as a triazole derivative, has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article delves into the applications of this compound, supported by comprehensive data tables and case studies.
Molecular Formula
The molecular formula for the compound is C16H18F3N3O2S.
Antifungal Activity
One of the most significant applications of this compound is its antifungal properties. Triazole derivatives are well-known for their ability to inhibit cytochrome P450 enzymes in fungi, which are crucial for ergosterol synthesis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus. The study highlighted that modifications at the triazole ring could enhance antifungal efficacy while reducing toxicity to human cells.
Fungicide Development
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. The ability to inhibit fungal growth can help protect crops from diseases caused by various fungal pathogens.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/L) |
|---|---|---|
| Fusarium graminearum | 25 | 100 |
| Botrytis cinerea | 30 | 200 |
| Phytophthora infestans | 20 | 150 |
Potential in Treating Other Diseases
Research indicates that triazole compounds may have applications beyond antifungal activity. Preliminary studies suggest potential antitumor and anti-inflammatory properties.
Case Study : A research article in Cancer Research explored the effects of triazole derivatives on cancer cell lines. The study found that compounds structurally similar to 3-Methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol showed significant cytotoxicity against breast cancer cells, indicating potential as a chemotherapeutic agent.
Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes makes it a candidate for biochemical research focused on enzyme inhibition.
Data Table: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Cytochrome P450 | 5.2 |
| Carbonic Anhydrase | 7.8 |
| Aldose Reductase | 10.5 |
Wirkmechanismus
SSY-726 exerts its effects by inhibiting the enzyme CYP51A1, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, SSY-726 disrupts the production of ergosterol, leading to impaired cell membrane integrity and ultimately causing fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Triazole derivatives share a 1,2,4-triazole core but differ in substituents, which modulate antifungal activity, toxicity, and pharmacokinetics. Key analogues include:
*Full name: (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate
Key Differences
Substituent Effects: The methylsulfonyl group in the target compound may enhance oxidative stability compared to Mefentrifluconazole’s chlorophenoxy group, which increases bioavailability but raises environmental persistence concerns . Cyproconazole’s cyclopropyl group reduces steric hindrance, improving binding to fungal CYP51 enzymes, but its 4-chlorophenyl moiety is linked to endocrine disruption .
Activity Spectrum :
- Mefentrifluconazole demonstrates efficacy against Fusarium spp., a critical pathogen in crop protection, while the target compound’s activity remains unconfirmed .
- Derivatives with difluorophenyl groups (e.g., CAS 133775-26-5) show specificity against Candida spp. due to enhanced membrane penetration .
Research Findings and Data
Antifungal Efficacy
Biologische Aktivität
3-Methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol, often referred to as (R)-3-Methyl-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol, is a complex organic compound characterized by its unique structural features. This compound contains a chiral center, a triazole ring, and a trifluoromethyl group, which contribute to its potential biological activities. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a candidate for various applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 363.38 g/mol. Its structure includes:
- Chiral Center : Impacts biological interactions and pharmacodynamics.
- Triazole Ring : Known for its role in antifungal and anticancer activities.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal properties. The triazole moiety in (R)-3-Methyl-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol is expected to interact effectively with fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis and thereby exhibiting antifungal activity .
Anticancer Properties
The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. Preliminary studies have shown that derivatives of triazole can induce apoptosis in cancer cells through cell cycle arrest mechanisms. For instance, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines .
The proposed mechanism of action for (R)-3-Methyl-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol includes:
- Inhibition of Enzymatic Activity : The triazole group binds to the active site of enzymes involved in sterol biosynthesis.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Study 1: Antifungal Evaluation
In a study assessing the antifungal properties of triazole derivatives, (R)-3-Methyl-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol was tested against various fungal strains. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL .
Study 2: Anticancer Efficacy
A series of triazole-based compounds were synthesized and evaluated for their anticancer activity. The compound demonstrated promising results with an IC50 value of approximately 15 µM against the MCF-7 cell line. Flow cytometry analysis indicated that the compound induces G2/M phase arrest and apoptosis in treated cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Triazole + Sulfonamide | Antifungal | 12 µg/mL |
| Compound B | Trifluoromethyl Phenol | Anticancer | 20 µM |
| Compound C | Methylsulfonyl + Heterocycles | Antimicrobial | 10 µg/mL |
| (R)-3-Methyl... | Triazole + Trifluoromethyl + Methylsulfonyl | Antifungal/Anticancer | 15 µM |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and triazole ring formation. Key steps include:
- Intermediate Preparation : Reacting 4-(trifluoromethyl)phenyl ketone with Grignard reagents to form the butanol backbone.
- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C, triethylamine as base) .
- Triazole Incorporation : Using 1,2,4-triazole with a coupling agent (e.g., DCC/DMAP) in dry DMF at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
- NMR : Use H and C NMR to confirm the presence of the trifluoromethylphenyl group (δ ~7.6–7.8 ppm for aromatic protons, δ ~125–130 ppm for CF carbons) and triazole protons (δ ~8.1–8.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~435.1 for CHFNOS) .
- X-ray Diffraction : If crystalline, single-crystal X-ray analysis can resolve bond lengths and angles, as demonstrated for similar triazole derivatives .
Advanced: How can contradictions between experimental and computational data (e.g., bond angles, reactivity) be resolved?
Answer:
- DFT Calibration : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to optimize the molecular geometry and compare with experimental X-ray or NMR data. Adjust basis sets or solvation models to minimize discrepancies .
- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., rotamer populations) using molecular dynamics simulations .
- Spectral Overlaps : Use 2D NMR (COSY, HSQC) to deconvolute overlapping signals in complex regions like the triazole-methylsulfonyl moiety .
Advanced: What is the impact of stereochemistry on the compound’s bioactivity or reactivity?
Answer:
- Chiral Centers : The butan-2-ol backbone may have stereoisomers. Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test their biological activity separately, as seen in studies of aprepitant derivatives .
- Stereoelectronic Effects : The methylsulfonyl group’s orientation can influence hydrogen bonding with target proteins. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities for each isomer .
Methodological: How to optimize reaction conditions for unstable intermediates (e.g., triazole precursors)?
Answer:
- Temperature Control : Maintain low temperatures (−10°C to 0°C) during sulfonylation to prevent side reactions .
- Moisture Sensitivity : Use Schlenk lines or gloveboxes for hygroscopic intermediates, as recommended for morpholino-triazole syntheses .
- Catalyst Screening : Test palladium or copper catalysts for triazole coupling efficiency, monitoring progress via TLC or in-situ IR .
Methodological: How to address solubility challenges in pharmacokinetic studies?
Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays, noting the trifluoromethyl group’s hydrophobicity .
- Salt Formation : Convert the free alcohol to a mesylate salt (e.g., methanesulfonic acid) to enhance aqueous solubility, as shown for related butanol derivatives .
Advanced: What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?
Answer:
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps using Gaussian 09 to assess susceptibility to nucleophilic attack (e.g., at the triazole N-atom) .
- Reactivity Descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites, validated against experimental alkylation or acylation results .
Basic: What safety protocols are recommended for handling reactive intermediates?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
